molecular formula C10H9Cl2F3O B8788361 4-Chloro-2-(2-chloro-1,1,1-trifluoropropan-2-YL)-1-methoxybenzene

4-Chloro-2-(2-chloro-1,1,1-trifluoropropan-2-YL)-1-methoxybenzene

Cat. No. B8788361
M. Wt: 273.08 g/mol
InChI Key: VEFFVQBRNNKNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(2-chloro-1,1,1-trifluoropropan-2-YL)-1-methoxybenzene is a useful research compound. Its molecular formula is C10H9Cl2F3O and its molecular weight is 273.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H9Cl2F3O

Molecular Weight

273.08 g/mol

IUPAC Name

4-chloro-2-(2-chloro-1,1,1-trifluoropropan-2-yl)-1-methoxybenzene

InChI

InChI=1S/C10H9Cl2F3O/c1-9(12,10(13,14)15)7-5-6(11)3-4-8(7)16-2/h3-5H,1-2H3

InChI Key

VEFFVQBRNNKNHC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)OC)(C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-ol (C45) (1.20 g, 4.71 mmol) was treated with thionyl chloride (4 mL, 50 mmol), followed by pyridine (19.1 μL, 0.236 mmol). The reaction mixture was heated at 40° C. for 16 hours, then poured into a mixture of ice and saturated aqueous sodium bicarbonate solution. The resulting mixture was extracted with dichloromethane (3×50 mL), and the combined organic layers were dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was determined by 1H NMR to be a mixture of product and an alkene side-product derived from elimination, in a roughly 4:1 ratio; this was used in the following step without additional purification. GCMS m/z 272 (M+). 1H NMR (400 MHz, CDCl3), product peaks only: δ 2.27 (br s, 3H), 3.86 (s, 3H), 6.90 (d, J=8.8 Hz, 1H), 7.33 (dd, J=8.8, 2.5 Hz, 1H), 7.69-7.73 (m, 1H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
19.1 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.